1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene is an organic compound with the molecular formula C12H18FNO. It is a fluorinated aromatic compound with an amino group and a methylpentyl ether substituent. This compound is primarily used for scientific research purposes and is not intended for other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-amino-3-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene: A similar compound with the fluorine atom in a different position on the benzene ring.
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene: Another isomer with the fluorine atom in the para position.
Uniqueness
1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-(3-fluorophenoxy)-3-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-9(2)12(14)8-15-11-6-4-5-10(13)7-11/h4-7,9,12H,3,8,14H2,1-2H3 |
InChI Key |
WHSFPFBPGXMIET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(COC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.